5-Bromo-2-chloro-4-nitropyridine
Overview
Description
“2-Chloro-4-nitro-5-bromopyridine” is a type of substituted pyridine . Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are used as intermediates in the pharmaceutical industry and in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-nitro-5-bromopyridine” is C5H2BrClN2O2 . The average mass is 237.439 Da and the monoisotopic mass is 235.898804 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-nitro-5-bromopyridine” include a density of 1.9±0.1 g/cm³, boiling point of 257.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 47.5±3.0 kJ/mol . It also has a flash point of 109.6±25.9 °C, index of refraction of 1.627, molar refractivity of 43.5±0.3 cm³, and a molar volume of 122.6±3.0 cm³ .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-5-bromopyridine, a close relative of 2-Chloro-4-nitro-5-bromopyridine, has been utilized as a versatile scaffold for the synthesis of pyridine-based derivatives. Its immobilization on polystyrene through a traceless silicon linker at the C-4 position has demonstrated its efficiency in selective reactions with polar and transition organometallic reagents. This process facilitates the creation of extensive libraries of synthons and chromophores, highlighting its significance in the development of novel compounds and materials (Pierrat, Gros, & Fort, 2005).
Kinetic Studies
The kinetics of nucleophilic substitutions at the pyridine ring, specifically the reactions of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with amines like piperidine and morpholine, have been meticulously studied. These studies provide insights into the steric and electronic factors influencing the reactivity of halogenated nitropyridines in different solvents, contributing valuable information to the field of reaction kinetics and mechanism elucidation (Hamed, 1997).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, 4-nitro-6-bromo-2,2′-bipyridines, closely related to 2-Chloro-4-nitro-5-bromopyridine, have been synthesized and used to create both homoleptic and heteroleptic complexes with metals such as iron(II) and ruthenium(II). These complexes have been studied for their chemical and electrochemical properties, contributing to the understanding of their potential applications in various fields, including catalysis, electronic materials, and more (Fallahpour, Neuburger, & Zehnder, 1999).
Mechanism of Action
Target of Action
2-Chloro-4-nitro-5-bromopyridine is a halogenated nitropyridine compoundIt’s known that halogenated nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of 2-Chloro-4-nitro-5-bromopyridine is likely to involve nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents (in this case, a halogen). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group in 2-Chloro-4-nitro-5-bromopyridine .
Biochemical Pathways
It’s known that halogenated nitropyridines can participate in various organic reactions, including suzuki-miyaura cross-coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final product .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of 2-Chloro-4-nitro-5-bromopyridine. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize other compounds such as 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . The exact enzymes, proteins, and biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that the first enzyme in its degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group
Metabolic Pathways
It is known that it can undergo a Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction
Properties
IUPAC Name |
5-bromo-2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVZVORCQADFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303103 | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-27-7 | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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